Cas no 99206-53-8 (2-(1-Ethylpentyl) benzimidazole)

2-(1-Ethylpentyl) benzimidazole structure
99206-53-8 structure
Product Name:2-(1-Ethylpentyl) benzimidazole
CAS No:99206-53-8
MF:C14H20N2
MW:216.322003364563
CID:1002795
PubChem ID:4190063
Update Time:2025-04-20

2-(1-Ethylpentyl) benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 2-(1-Ethylpentyl) benzimidazole
    • 2-heptan-3-yl-1H-benzimidazole
    • AKOS008962229
    • 99206-53-8
    • SCHEMBL2950184
    • DTXSID10400572
    • ST51005196
    • DS-016208
    • VSMPBJCKGWINIB-UHFFFAOYSA-N
    • 2-(2-ethylpentyl)benzimidazole
    • Inchi: 1S/C14H20N2/c1-3-5-8-11(4-2)14-15-12-9-6-7-10-13(12)16-14/h6-7,9-11H,3-5,8H2,1-2H3,(H,15,16)
    • InChI Key: VSMPBJCKGWINIB-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2N=C1C(CC)CCCC

Computed Properties

  • Exact Mass: 216.163
  • Monoisotopic Mass: 216.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 28.7A^2
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